molecular formula C11H12O3 B13870837 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one

5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one

Katalognummer: B13870837
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: RUQVBGCFDPWBBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one is a chemical compound with a unique structure that includes a benzofuran ring and a hydroxypropan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of Grignard reagents, which react with benzofuran derivatives under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group may interact with enzymes or receptors, leading to various biological effects. The benzofuran ring structure also plays a role in its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(1-Hydroxypropan-2-yl)isolongifolane: A compound with a similar hydroxypropan-2-yl group but different ring structure.

    5-(1-Hydroxypropan-2-yl)isolongifol-5-ene: Another related compound with slight structural variations.

Uniqueness

5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one is unique due to its specific combination of a benzofuran ring and hydroxypropan-2-yl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-4,7,12H,5-6H2,1H3

InChI-Schlüssel

RUQVBGCFDPWBBL-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)C1=CC2=C(C=C1)C(=O)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.